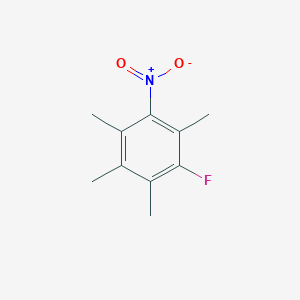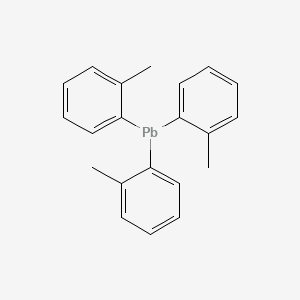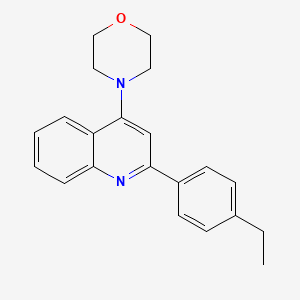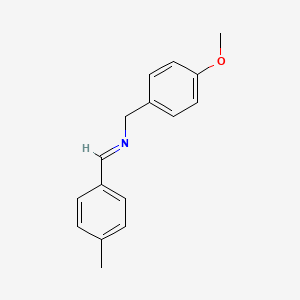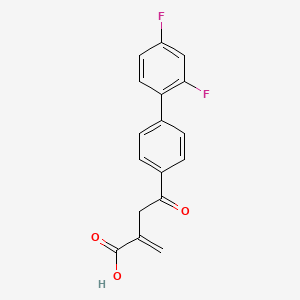
4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms on the biphenyl moiety and a methylene group attached to a butanoic acid backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The key intermediates are often prepared through this method, followed by further functionalization to introduce the difluorobiphenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl moiety, leading to a wide range of derivatives.
Scientific Research Applications
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The exact mechanism of action of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have been conducted to understand its binding interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines: These compounds share the difluorobiphenyl moiety and have been studied for their antimicrobial and cytotoxic activities.
1-(2’,4’-Difluorobiphenyl-4-yl)ethanone: This compound is a precursor in the synthesis of various biphenyl derivatives and exhibits similar chemical reactivity.
Uniqueness
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is unique due to its specific structural features, such as the methylene group and the oxobutanoic acid backbone. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Properties
CAS No. |
161692-81-5 |
|---|---|
Molecular Formula |
C17H12F2O3 |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,21,22) |
InChI Key |
CKUYHCQGMBHTTK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
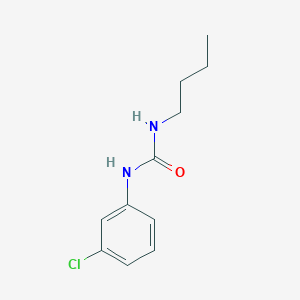

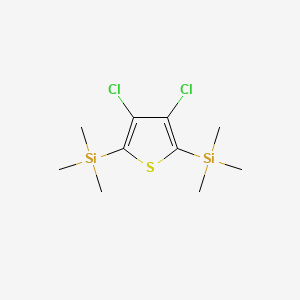
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)




